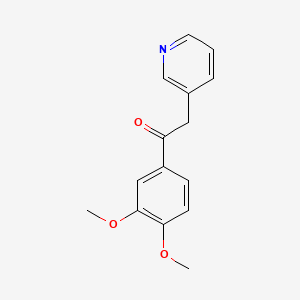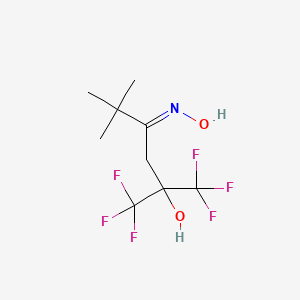
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups and an oxime functional group makes it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime typically involves the reaction of 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and distillation to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The oxime group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione: A related compound with similar trifluoromethyl groups but lacking the oxime functionality.
1,1,1-Trifluoro-2,4-pentanedione: Another fluorinated diketone with different structural features.
Hexafluoroacetylacetone: A compound with six fluorine atoms and a different carbon backbone.
Uniqueness
1,1,1-Trifluoro-2-hydroxy-5,5-dimethyl-2-(trifluoromethyl)heptan-4-one, oxime is unique due to the presence of both trifluoromethyl groups and an oxime functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
101564-55-0 |
|---|---|
Fórmula molecular |
C9H13F6NO2 |
Peso molecular |
281.20 g/mol |
Nombre IUPAC |
(4E)-1,1,1-trifluoro-4-hydroxyimino-5,5-dimethyl-2-(trifluoromethyl)hexan-2-ol |
InChI |
InChI=1S/C9H13F6NO2/c1-6(2,3)5(16-18)4-7(17,8(10,11)12)9(13,14)15/h17-18H,4H2,1-3H3/b16-5+ |
Clave InChI |
IWRDYOHQIDLBRZ-FZSIALSZSA-N |
SMILES isomérico |
CC(C)(C)/C(=N/O)/CC(C(F)(F)F)(C(F)(F)F)O |
SMILES canónico |
CC(C)(C)C(=NO)CC(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



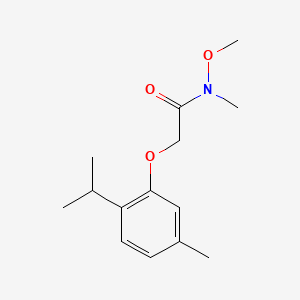
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
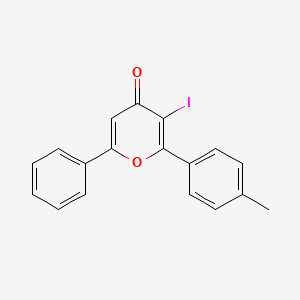
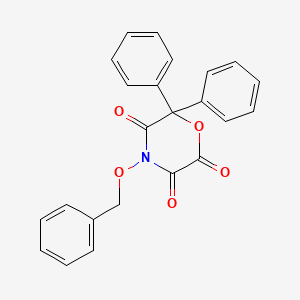
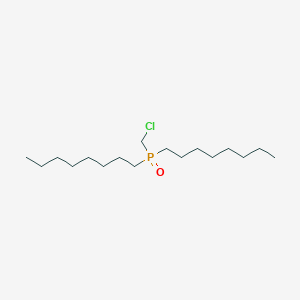

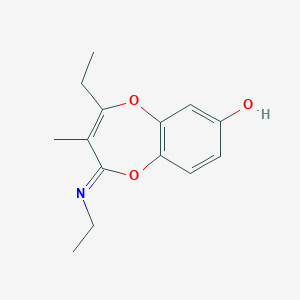
![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![1-[4-(2-Methoxyethoxy)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14332391.png)
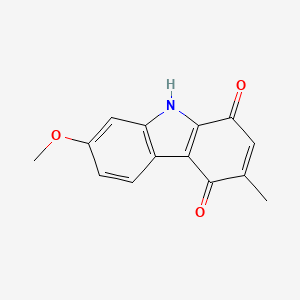
![Butanoic acid, 4,4'-[2,7-naphthalenediylbis(oxy)]bis-](/img/structure/B14332406.png)
![4-[4-(4-Fluorophenoxy)phenyl]-4-oxobut-2-enoic acid](/img/structure/B14332411.png)
